1-(5-Bromopyrimidin-2-yl)ethanone (CAS 1189169-37-6) is a highly versatile, bifunctional heterocyclic building block characterized by a pyrimidine core substituted with a 5-bromo group and a 2-acetyl group [1]. In pharmaceutical and agrochemical procurement, it is primarily valued for its orthogonal reactivity profile: the 5-bromo position readily undergoes palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig), while the 2-acetyl methyl ketone serves as a robust handle for condensation reactions, reductive aminations, or the synthesis of downstream heterocycles like pyrazoles and chalcones. This dual functionality makes it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including mutant IDH inhibitors and CXCR3 receptor modulators, where late-stage diversification is required without compromising the stability of the pyrimidine core [2].
Substituting 1-(5-Bromopyrimidin-2-yl)ethanone with monofunctional analogs like 5-bromopyrimidine or 2-acetylpyrimidine severely disrupts synthetic efficiency and increases manufacturing costs[1]. Using 2-acetylpyrimidine eliminates the 5-bromo handle, making late-stage C-C or C-N bond formation at the 5-position nearly impossible without harsh, low-yielding C-H activation protocols. Conversely, starting with 5-bromopyrimidine requires installing the 2-acetyl group via Minisci-type radical additions or directed lithiation, both of which suffer from poor regioselectivity and competitive halogen-metal exchange, often reducing overall yields to below 40%. Even substituting with 5-bromo-2-cyanopyrimidine introduces process inefficiencies, as converting the nitrile to a methyl ketone via Grignard reagents risks unwanted reaction at the sensitive 5-bromo site. Procurement of the exact bifunctional target compound is therefore essential to minimize linear step counts and maintain high overall yields in library synthesis.
When synthesizing 2,5-disubstituted pyrimidine libraries, 1-(5-Bromopyrimidin-2-yl)ethanone allows for direct, orthogonal functionalization. The 5-bromo group can undergo Suzuki coupling with >80% typical yield, while the 2-acetyl group can independently undergo reductive amination or condensation [1]. In contrast, utilizing 5-bromopyrimidine as a baseline requires a post-coupling Minisci reaction or directed metalation to install a 2-position acetyl equivalent, which typically proceeds with low regiocontrol and yields of 30-45%. The pre-installed acetyl group in the target compound effectively eliminates 2-3 synthetic steps and doubles the overall sequence yield compared to the monofunctional baseline.
| Evidence Dimension | Overall yield for 2-acetyl-5-arylpyrimidine derivatives |
| Target Compound Data | ~70-85% (via direct Suzuki coupling on the target compound) |
| Comparator Or Baseline | 5-Bromopyrimidine (~30-45% overall yield due to subsequent 2-acetylation steps) |
| Quantified Difference | 35-40% absolute increase in overall yield and elimination of 2-3 synthetic steps |
| Conditions | Standard Pd-catalyzed cross-coupling followed by functionalization vs. C-H functionalization/metalation sequences |
Procuring the pre-functionalized bifunctional building block directly translates to higher throughput and lower material waste in medicinal chemistry campaigns.
For applications requiring a methyl ketone handle, utilizing 1-(5-Bromopyrimidin-2-yl)ethanone is vastly superior to starting with 5-bromo-2-cyanopyrimidine. Attempting to convert the 2-cyano group to a 2-acetyl group using methylmagnesium bromide (Grignard addition) frequently results in competitive halogen-metal exchange at the 5-bromo position, leading to debromination and complex mixtures, often resulting in <50% yield of the desired ketone [1]. Procuring the target compound bypasses this problematic transformation entirely, providing the intact ketone ready for immediate downstream condensation with >95% purity retention.
| Evidence Dimension | Yield of 5-bromo-2-acetylpyrimidine core preservation |
| Target Compound Data | 100% (Pre-installed, requires 0 steps) |
| Comparator Or Baseline | 5-Bromo-2-cyanopyrimidine (<50% yield upon Grignard conversion to ketone) |
| Quantified Difference | >50% yield improvement by avoiding chemoselective conflicts during Grignard addition |
| Conditions | Nucleophilic addition of MeMgBr to a nitrile in the presence of an aryl bromide |
Bypassing the nitrile-to-ketone conversion prevents critical material loss and avoids the generation of difficult-to-separate debrominated impurities.
The 2-acetyl group of 1-(5-Bromopyrimidin-2-yl)ethanone is an ideal substrate for alpha-bromination to yield 2-(2-bromoacetyl)-5-bromopyrimidine, a critical dielectrophile for forming thiazoles or imidazoles via Hantzsch-type reactions [1]. Compared to utilizing 2-acetylpyrimidine, which yields the heterocycle but lacks the 5-bromo handle for subsequent library diversification, the target compound ensures that the resulting complex heterocycle retains a reactive site for late-stage Pd-catalyzed cross-coupling. This enables the rapid generation of diverse analog libraries from a single advanced intermediate, a strategy not possible with the unbrominated comparator.
| Evidence Dimension | Late-stage diversification capability |
| Target Compound Data | Enables late-stage Suzuki/Buchwald couplings on the resulting heterocycle (via retained 5-bromo group) |
| Comparator Or Baseline | 2-Acetylpyrimidine (yields a terminal heterocycle with no handle for cross-coupling) |
| Quantified Difference | Enables exponential library generation (dozens of analogs) vs. single-target synthesis (1 analog) |
| Conditions | Alpha-bromination followed by Hantzsch thiazole synthesis and subsequent Pd-catalyzed cross-coupling |
For drug discovery procurement, selecting the brominated acetyl pyrimidine maximizes the number of testable analogs that can be synthesized from one primary starting material.
Because of its orthogonal reactivity, 1-(5-Bromopyrimidin-2-yl)ethanone is a preferred building block for synthesizing complex pharmaceutical targets, such as CXCR3 receptor modulators and mutant IDH1/2 inhibitors [1]. The 5-bromo group allows for the installation of diverse aryl or heteroaryl groups via Suzuki coupling, while the 2-acetyl group can be converted into various functional groups (e.g., amines via reductive amination) to probe structure-activity relationships (SAR) [2].
The methyl ketone functionality is perfectly suited for base-catalyzed aldol condensations with substituted benzaldehydes to form chalcones, or for reactions with hydrazines to form pyrazole derivatives[1]. The retained 5-bromo group in these intermediates allows for subsequent cross-coupling, making it an ideal starting material for generating highly substituted, biologically active heterocyclic scaffolds in medicinal chemistry.
The target compound can be readily alpha-brominated to form 1-(5-bromopyrimidin-2-yl)-2-bromoethanone. This intermediate is highly valuable in Hantzsch thiazole synthesis, reacting with thioamides to form pyrimidinyl-thiazole cores. The presence of the 5-bromo group ensures that the resulting bi-heterocyclic core can be further decorated via standard cross-coupling protocols, a critical workflow in the development of novel agrochemicals and pharmaceuticals [1].
Irritant